molecular formula C5H8O2 B2699329 1-Methoxycyclopropane-1-carbaldehyde CAS No. 42083-00-1

1-Methoxycyclopropane-1-carbaldehyde

Cat. No. B2699329
CAS RN: 42083-00-1
M. Wt: 100.117
InChI Key: DFGXHKXIVHLRFV-UHFFFAOYSA-N
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Description

1-Methoxycyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C5H8O2 and a molecular weight of 100.12 . It is also known by its CAS Number: 42083-00-1 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8O2/c1-7-5(4-6)2-3-5/h4H,2-3H2,1H3 . This code provides a specific identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 100.12 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Photophysical Properties and Intramolecular Processes

A study exploring the photophysical properties of compounds similar to 1-Methoxycyclopropane-1-carbaldehyde, such as 1-methoxypyrene-2-carbaldehyde (MP), highlighted the role of intramolecular hydrogen bonds (IMHBs) in affecting photophysical behavior upon excitation. This investigation sheds light on how structural variations can influence photophysical properties and intramolecular processes, offering insights into the design of molecular systems with tailored optical properties (H. Yin et al., 2016).

Enantioselective Synthesis and Catalysis

The asymmetric cyclopropanation of alkenes using 4-aryloxy-1-sulfonyl-1,2,3-triazoles, including those related to this compound, demonstrates the utility of rhodium-stabilized donor/acceptor carbenes in enantioselective synthesis. This methodology facilitates the creation of compounds with a heteroatom donor group, expanding the toolbox for synthesizing enantioselectively enriched molecules (R. Kubiak et al., 2022).

Reaction Mechanisms and Synthetic Methodologies

Research on the methanolysis of activated cyclopropanes related to this compound under both acidic and basic conditions provides insights into reaction mechanisms and synthetic methodologies. These findings are crucial for developing new strategies for ring-opening reactions and the synthesis of complex organic molecules (Y. Lim et al., 2002).

Nucleophilic Substitution Reactions

The versatility of 1-Methoxyindole-3-carbaldehyde in undergoing regioselective nucleophilic substitution reactions highlights the potential for derivatives of this compound in serving as electrophilic substrates for the synthesis of diversified organic compounds. This area of research opens up new avenues for the development of novel organic synthesis strategies (Koji Yamada et al., 2009).

Photoreduction and Radical Reactions

Studies on the photoreduction of cycloalkanecarbaldehydes, including those structurally related to this compound, have unveiled complex reaction pathways involving radical intermediates. These insights are valuable for understanding the photochemical behavior of cycloalkanecarbaldehydes and could inform the design of photoreduction processes for organic synthesis (C. Funke & H. Cerfontain, 1976).

properties

IUPAC Name

1-methoxycyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-7-5(4-6)2-3-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGXHKXIVHLRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42083-00-1
Record name 1-methoxycyclopropane-1-carbaldehyde
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